5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole
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Overview
Description
5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a furyl group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with 1-phenyl-3-methyl-2-propen-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl group can yield furanones, while reduction can produce dihydropyrazoles. Substitution reactions can introduce various functional groups onto the phenyl or furyl rings, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The furyl and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-3-methyl-1-phenyl-1H-pyrazole: Unique due to the presence of both furyl and phenyl groups.
5-(2-thienyl)-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a thienyl group instead of a furyl group.
5-(2-pyridyl)-3-methyl-1-phenyl-1H-pyrazole: Contains a pyridyl group, leading to different electronic properties.
Uniqueness
The presence of the furyl group in This compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C14H12N2O |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C14H12N2O/c1-11-10-13(14-8-5-9-17-14)16(15-11)12-6-3-2-4-7-12/h2-10H,1H3 |
InChI Key |
NJIDXZDMTBYMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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